

Solubility of 4-Dimethylaminobenzylamine dihydrochloride in water.

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Compound of Interest

Compound Name: 4-Dimethylaminobenzylamine

Cat. No.: B093267

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An In-Depth Technical Guide to the Aqueous Solubility of **4-Dimethylaminobenzylamine Dihydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the aqueous solubility of **4-Dimethylaminobenzylamine dihydrochloride** (CAS: 34403-52-6). Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, theoretical solubility framework, and practical experimental methodologies pertinent to this compound. We synthesize vendor-supplied data with fundamental chemical principles to offer field-proven insights into the factors governing its behavior in aqueous media. Detailed, self-validating protocols for solubility determination and analytical quantification are presented, supported by visual workflows and diagrams to elucidate key concepts.

Introduction: The Significance of Aqueous Solubility

4-Dimethylaminobenzylamine dihydrochloride is a substituted benzylamine derivative utilized in various research applications, including chemical synthesis and biochemical assays.^[1] As with many biologically active molecules, its utility is intrinsically linked to its behavior in aqueous systems. Aqueous solubility is a critical physicochemical parameter that dictates a compound's performance in biological assays, influences its absorption and distribution in preclinical studies, and poses significant challenges during formulation development.^[2]

This guide moves beyond a simple data sheet entry to provide a foundational understanding of why **4-Dimethylaminobenzylamine** dihydrochloride behaves as it does in water. By understanding the interplay of its chemical structure, its salt form, and environmental factors like pH and temperature, researchers can design more robust experiments, anticipate formulation challenges, and interpret data with greater confidence.

Core Physicochemical Properties

The solubility of a compound is governed by its intrinsic molecular properties. For **4-Dimethylaminobenzylamine** dihydrochloride, the key characteristics are summarized below. The molecule's structure features two basic nitrogen atoms: a primary amine on the benzyl group and a tertiary amine on the aromatic ring. The dihydrochloride salt form indicates that both of these nitrogen centers are protonated.^[3] This dual protonation is the dominant factor contributing to its aqueous solubility.

Property	Value	Source(s)
Chemical Name	4-(Dimethylamino)benzylamine dihydrochloride	^[4]
CAS Number	34403-52-6	^[1] ^[4]
Molecular Formula	C ₉ H ₁₄ N ₂ · 2HCl	^[1] ^[5]
Molecular Weight	223.14 g/mol	^[6]
Physical Form	White to Light Yellow Solid/Crystalline Powder	^[5] ^[7]
Melting Point	220-224 °C (decomposes)	^[5]

Theoretical Framework: Solubility of an Amine Dihydrochloride Salt

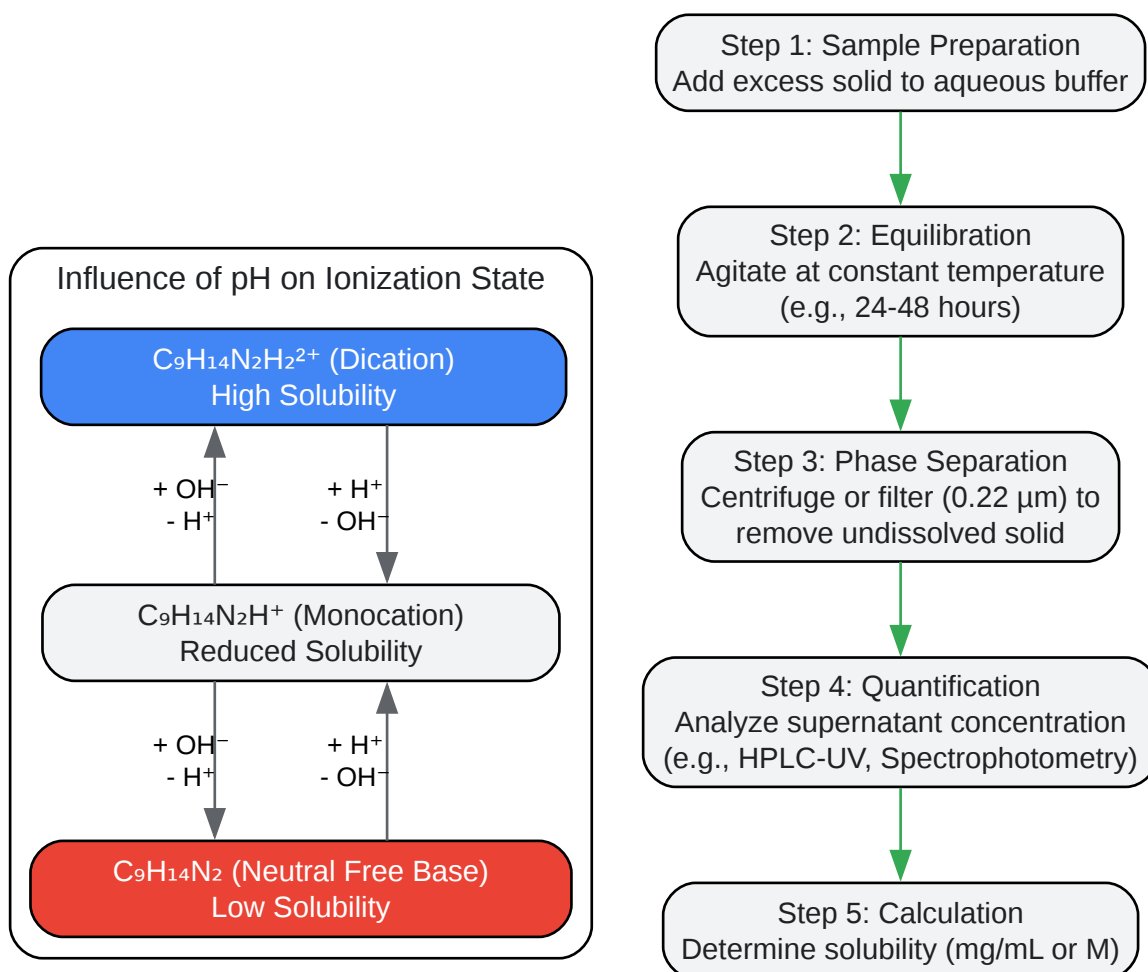
The high water solubility of this compound is a direct consequence of its formulation as a dihydrochloride salt. Many organic molecules with amine functional groups are poorly soluble in water in their neutral (free base) form.^[8] Reacting these amines with a strong acid, such as hydrochloric acid (HCl), converts the neutral amine (-NH₂ or -NR₂) into a charged ammonium

salt ($-\text{NH}_3^+$ or $-\text{NHR}_2^+$).^[3] These ionic species can readily participate in ion-dipole interactions with polar water molecules, dramatically enhancing solubility.

For **4-Dimethylaminobenzylamine**, this process occurs at both basic centers, leading to a dicationic species balanced by two chloride counter-ions. The dissolution process can be visualized as the dissociation of this salt into its constituent ions in water.

The Critical Role of pH

The solubility of **4-Dimethylaminobenzylamine** dihydrochloride is intrinsically pH-dependent. The protonated amine groups exist in equilibrium with their corresponding neutral forms. This relationship is governed by their pKa values.



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